

literature review on 2-Methyl-4-undecanone research

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Compound of Interest

Compound Name: 2-Methyl-4-undecanone

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In-Depth Technical Guide to 2-Methyl-4-undecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-undecanone, also known by its synonym Heptyl Isobutyl Ketone, is a branched-chain aliphatic ketone with the chemical formula $C_{12}H_{24}O$. While research on this specific molecule is not as extensive as its linear isomer, 2-undecanone, it holds potential for investigation in various scientific domains due to the known biological activities of related long-chain ketones. This technical guide provides a comprehensive literature review of the available research on **2-Methyl-4-undecanone**, focusing on its chemical and physical properties, synthesis, analytical methods, and biological effects.

Chemical and Physical Properties

Quantitative data for **2-Methyl-4-undecanone** is sparse in publicly available literature. The following table summarizes the available information, supplemented with data for the closely related and more extensively studied 2-undecanone for comparative purposes.

Property	2-Methyl-4-undecanone	2-Undecanone (for comparison)
CAS Number	19594-40-2[1]	112-12-9[2]
Molecular Formula	C ₁₂ H ₂₄ O[1]	C ₁₁ H ₂₂ O[2]
Molecular Weight	184.32 g/mol [1]	170.30 g/mol [2]
Appearance	Colorless to Light yellow clear liquid[1]	Colorless liquid[2]
Purity (typical)	>97.0% (GC)[1]	≥98.0% (GC)
Boiling Point	Not available	231-232 °C[2]
Melting Point	Not available	11-13 °C[2]
Density	Not available	0.825 g/mL at 25 °C[2]
Refractive Index	Not available	1.430 at 20 °C
Solubility	Not available	Insoluble in water; Soluble in organic solvents[2]

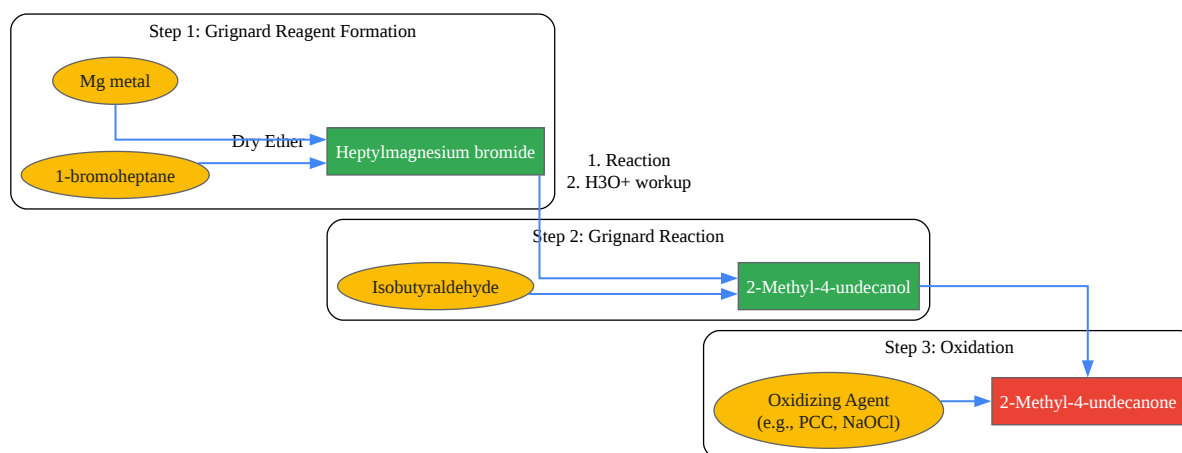
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Methyl-4-undecanone** is not readily available in the surveyed literature. However, general methods for the synthesis of ketones can be adapted. One plausible approach is the Grignard reaction, a common method for forming carbon-carbon bonds. A potential synthesis workflow is outlined below.

Proposed Synthesis of 2-Methyl-4-undecanone via Grignard Reaction

This proposed synthesis involves the reaction of a Grignard reagent prepared from 1-bromoheptane with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.

Workflow Diagram:



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Caption: Proposed synthesis workflow for **2-Methyl-4-undecanone**.

Detailed Experimental Protocol (Hypothetical):

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.
- **Grignard Reaction:** The Grignard reagent is cooled in an ice bath, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

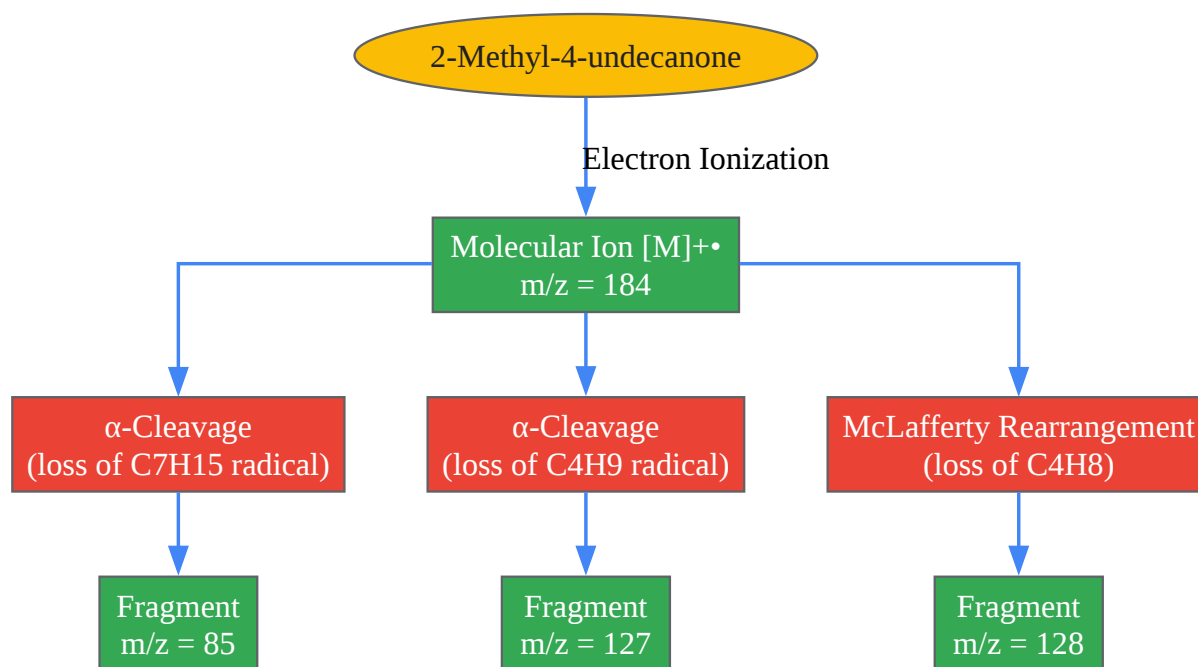
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-undecanol.
- **Oxidation:** The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC) or an aqueous solution of sodium hypochlorite in the presence of a phase-transfer catalyst is added. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Purification:** The reaction mixture is worked up according to the chosen oxidizing agent. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure **2-Methyl-4-undecanone**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of **2-Methyl-4-undecanone**. While a specific mass spectrum for this compound is not readily available in public databases, the fragmentation pattern can be predicted based on the principles of mass spectrometry for ketones.

Predicted GC-MS Fragmentation Workflow:



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Caption: Predicted major fragmentation pathways for **2-Methyl-4-undecanone** in GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **2-Methyl-4-undecanone**.

Predicted ¹H and ¹³C NMR chemical shifts can guide the interpretation of experimental spectra.

Predicted ¹H NMR Chemical Shifts:

- ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.
- ~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.
- ~1.2-1.6 ppm (m): Methylene groups of the heptyl chain.
- ~2.1 ppm (m, 1H): Methine proton of the isobutyl group.
- ~2.4 ppm (d, 2H): Methylene group adjacent to the carbonyl and the methine group.

- ~2.4 ppm (t, 2H): Methylene group adjacent to the carbonyl on the heptyl side.

Predicted ^{13}C NMR Chemical Shifts:

- ~14 ppm: Terminal methyl carbon of the heptyl chain.
- ~22-32 ppm: Methylene carbons of the heptyl chain.
- ~22.5 ppm: Methyl carbons of the isobutyl group.
- ~25 ppm: Methine carbon of the isobutyl group.
- ~52 ppm: Methylene carbon adjacent to the carbonyl and methine group.
- ~43 ppm: Methylene carbon adjacent to the carbonyl on the heptyl side.
- ~211 ppm: Carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-4-undecanone** is expected to show characteristic absorption bands for aliphatic ketones.

Expected IR Absorption Bands:

- ~2850-2960 cm^{-1} : C-H stretching vibrations of the alkyl groups.
- ~1715 cm^{-1} : Strong C=O stretching vibration, characteristic of an aliphatic ketone.
- ~1465 cm^{-1} and ~1375 cm^{-1} : C-H bending vibrations.

Biological Activity

Direct research on the biological activity of **2-Methyl-4-undecanone** is very limited. However, studies on related undecanones provide insights into its potential effects.

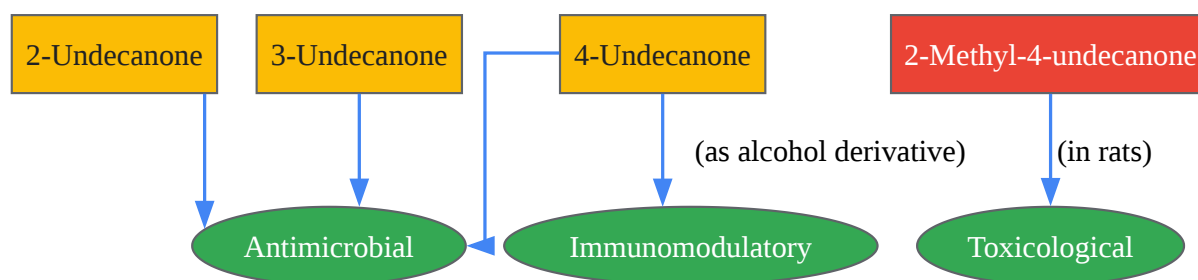
A study on the antimicrobial activity of undecan-x-ones (where x = 2, 3, and 4) showed that these compounds generally exhibit low antibacterial activity against both Gram-positive and Gram-negative bacteria. However, they displayed significant fungistatic activity, particularly

against *Aspergillus niger*. Undecan-2-one and undecan-3-one also showed high activity against the yeast *Candida mycoderma*.^{[3][4]}

A toxicological report on "Isobutyl heptyl ketone" (a synonym for **2-Methyl-4-undecanone**) indicates that in a 39-day intermittent oral study in rats, the compound caused changes in the liver, kidney, ureter, bladder, and other endocrine changes.^[5] This suggests that further toxicological evaluation is warranted.

The immunotropic effects of 4-undecanone and its derivatives have been investigated. While 4-undecanone itself showed no significant immunotropic or anti-tumor properties in mice, its corresponding alcohol, undecan-4-ol, stimulated both cellular and humoral immunity and reduced tumor mass.^[6] This suggests that the metabolic fate of **2-Methyl-4-undecanone** could influence its biological activity.

Logical Relationship of Undecanone Research:



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Caption: Relationship between undecanone structures and their studied biological activities.

Conclusion

2-Methyl-4-undecanone is a compound for which detailed scientific data is not extensively available. This guide has compiled the existing information and provided predictive data and methodologies based on the chemistry of related compounds. The known antimicrobial and immunomodulatory activities of other undecanones, coupled with the limited toxicological data for **2-Methyl-4-undecanone** itself, suggest that this molecule warrants further investigation. Researchers and drug development professionals are encouraged to use the information

presented here as a foundation for future studies to fully elucidate the properties and potential applications of this compound. Further research is needed to determine its full toxicological profile, explore its potential pharmacological activities, and develop efficient and scalable synthetic routes.

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